molecular formula C16H19N3O2 B5465004 4-(2-furylmethyl)-N-phenyl-1-piperazinecarboxamide

4-(2-furylmethyl)-N-phenyl-1-piperazinecarboxamide

Cat. No. B5465004
M. Wt: 285.34 g/mol
InChI Key: RAIAQYCCNHMUIX-UHFFFAOYSA-N
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Description

The compound “4-(2-furylmethyl)-N-phenyl-1-piperazinecarboxamide” is a complex organic molecule. It contains a furylmethyl group, a phenyl group, and a piperazinecarboxamide group .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, without specific data, I can’t provide a detailed analysis.


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its functional groups. The furylmethyl group might undergo electrophilic aromatic substitution reactions, while the piperazine ring might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Mechanism of Action

The mechanism of action of a compound like this in a biological system would depend on its structure and the target molecules in the system .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for a compound like this could include further studies to determine its physical and chemical properties, synthesis of analogs, determination of its biological activity, and development of applications based on its properties .

properties

IUPAC Name

4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(17-14-5-2-1-3-6-14)19-10-8-18(9-11-19)13-15-7-4-12-21-15/h1-7,12H,8-11,13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIAQYCCNHMUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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